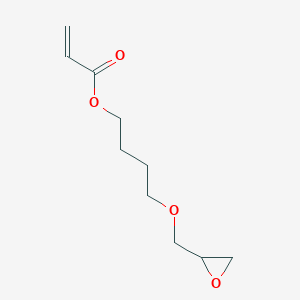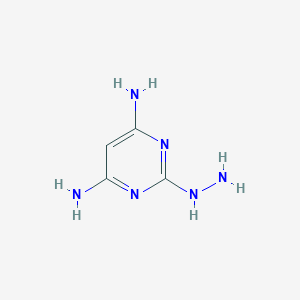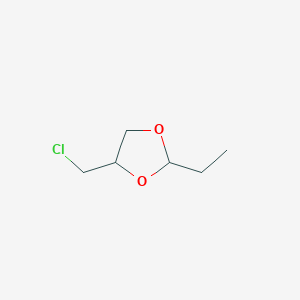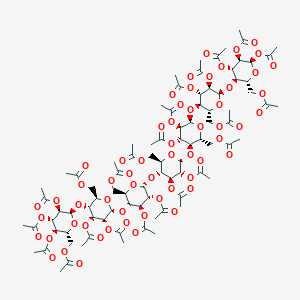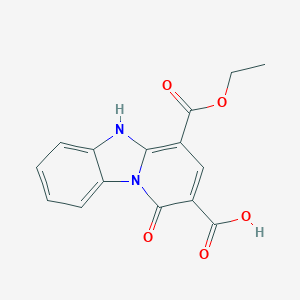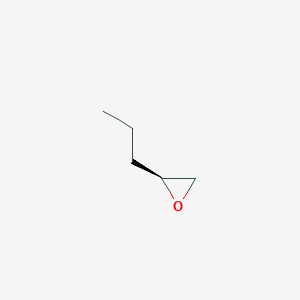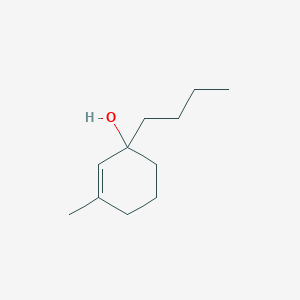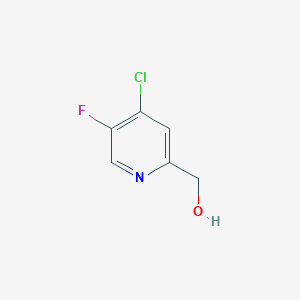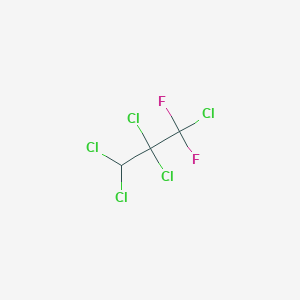
1,2,2,3,3-Pentachloro-1,1-difluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,2,3,3-Pentachloro-1,1-difluoropropane, also known as PCDFP, is a chemical compound that belongs to the family of chlorofluorocarbons (CFCs). It is a colorless and odorless gas that has been used in various industrial applications, including as a refrigerant, solvent, and propellant. However, due to its harmful effects on the environment and human health, the production and use of PCDFP have been banned in many countries.
Mecanismo De Acción
The mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane is not well understood. However, it is believed to act as a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. This inhibition can lead to the accumulation of acetylcholine, which can cause a range of neurological symptoms, including muscle spasms, convulsions, and respiratory failure.
Efectos Bioquímicos Y Fisiológicos
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been shown to have a range of biochemical and physiological effects on the body. These include neurotoxicity, hepatotoxicity, and immunotoxicity. Exposure to 1,2,2,3,3-Pentachloro-1,1-difluoropropane can cause damage to the liver, kidneys, and other organs, as well as impairing the immune system's ability to fight infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,2,3,3-Pentachloro-1,1-difluoropropane has limited advantages for use in lab experiments due to its toxicity and harmful effects on the environment. However, it may be useful as a chemical intermediate for the synthesis of other compounds. The limitations of using 1,2,2,3,3-Pentachloro-1,1-difluoropropane in lab experiments include the need for careful handling due to its toxic nature, the potential for environmental contamination, and the limited availability of the compound due to its restricted production and use.
Direcciones Futuras
Future research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane should focus on developing safer and more environmentally friendly alternatives to the compound for use in industrial applications. Additionally, further studies are needed to better understand the mechanism of action of 1,2,2,3,3-Pentachloro-1,1-difluoropropane and its effects on the body. This could lead to the development of new treatments for conditions such as Alzheimer's disease and other neurological disorders. Finally, research should be conducted to assess the long-term environmental impact of 1,2,2,3,3-Pentachloro-1,1-difluoropropane and to develop strategies for its safe disposal.
Métodos De Síntesis
1,2,2,3,3-Pentachloro-1,1-difluoropropane can be synthesized by reacting 1,1,1,2,3-pentachloropropane with hydrogen fluoride in the presence of a catalyst. The reaction produces 1,2,2,3,3-Pentachloro-1,1-difluoropropane and hydrogen chloride as byproducts. The synthesis method is complex and requires careful handling due to the toxic nature of the starting materials and the reaction products.
Aplicaciones Científicas De Investigación
1,2,2,3,3-Pentachloro-1,1-difluoropropane has been extensively studied for its potential use as a refrigerant and solvent. However, due to its harmful effects on the environment and human health, research in this area has been limited. Instead, most of the scientific research on 1,2,2,3,3-Pentachloro-1,1-difluoropropane has focused on its potential use as a chemical intermediate for the synthesis of other compounds.
Propiedades
Número CAS |
116867-32-4 |
|---|---|
Nombre del producto |
1,2,2,3,3-Pentachloro-1,1-difluoropropane |
Fórmula molecular |
C3HCl5F2 |
Peso molecular |
252.3 g/mol |
Nombre IUPAC |
1,2,2,3,3-pentachloro-1,1-difluoropropane |
InChI |
InChI=1S/C3HCl5F2/c4-1(5)2(6,7)3(8,9)10/h1H |
Clave InChI |
DLWHXAYXTKNIBW-UHFFFAOYSA-N |
SMILES |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
SMILES canónico |
C(C(C(F)(F)Cl)(Cl)Cl)(Cl)Cl |
Sinónimos |
Pentachlorodifluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




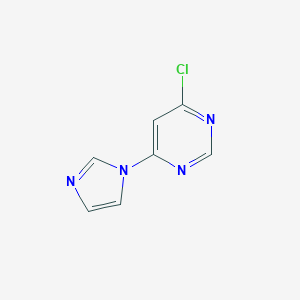
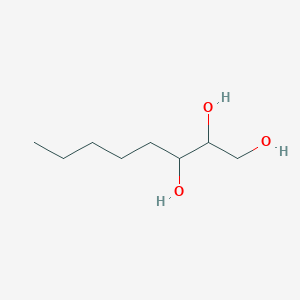

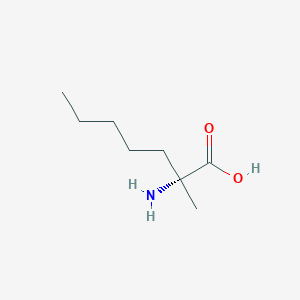
![Aziridine, 1-(tetracyclo[3.2.0.02,7.04,6]hept-1-ylcarbonyl)-(9CI)](/img/structure/B38432.png)
